2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features a benzo[c]chromene core linked to a tetrahydrocarbazole moiety via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzo[c]chromene Core: This can be achieved through a Diels-Alder cycloaddition reaction between a suitable diene and dienophile, followed by oxidative aromatization.
Linking the Benzo[c]chromene Core to the Tetrahydrocarbazole Moiety: This step involves the formation of an ether linkage through a nucleophilic substitution reaction.
Formation of the Acetamide Bridge: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[c]chromene core can undergo oxidation reactions to form quinones.
Reduction: The carbonyl group in the benzo[c]chromene core can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action of 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzo[c]chromene core and tetrahydrocarbazole moiety may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propionic acid
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy acetic acid
- 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy acetic acid
Uniqueness
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to its combination of a benzo[c]chromene core and a tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N2O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C27H26N2O4/c30-25(28-23-11-5-9-20-18-7-3-4-10-22(18)29-26(20)23)15-32-16-12-13-19-17-6-1-2-8-21(17)27(31)33-24(19)14-16/h3-4,7,10,12-14,23,29H,1-2,5-6,8-9,11,15H2,(H,28,30) |
InChI Key |
IBPGSXROFBORBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC4CCCC5=C4NC6=CC=CC=C56)OC2=O |
Origin of Product |
United States |
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